Antimicrobial Activity Retention: [3-N-Methylleucine]-Gramicidin S versus Native Gramicidin S
In gramicidin S, single substitution of leucine with N-methylleucine at position 3 produces an analog with antibacterial activity nearly equivalent to the parent compound [1][2]. The double-substituted analog [3,3′-di-N-Methylleucine]-gramicidin S also maintains antimicrobial activity comparable to native gramicidin S [1][2].
| Evidence Dimension | Antibacterial activity (qualitative potency comparison) |
|---|---|
| Target Compound Data | Almost as active as gramicidin S |
| Comparator Or Baseline | Gramicidin S (native peptide with leucine at positions 3 and 3') |
| Quantified Difference | No significant loss of antibacterial activity; activity described as 'almost as active' |
| Conditions | Antibacterial test against microorganisms (gramicidin S-sensitive bacterial strains) |
Why This Matters
This demonstrates that N-methylleucine can substitute for leucine in the gramicidin S β-sheet scaffold without compromising antimicrobial potency, making it a viable building block for analog development in this structural class.
- [1] Sugano H, Abe H, Miyoshi M, Kato T, Izumiya N. Studies of Peptide Antibiotics. XXX. Syntheses of Gramicidin S Analogs Containing N-Methylleucine in Place of Leucine. Bull Chem Soc Jpn. 1976;49:281-285. View Source
- [2] Kumar NG, et al. Conformational and spectral analysis of the polypeptide antibiotic N-methylleucine gramicidin S dihydrochloride by nuclear magnetic resonance. Biochemistry. 1975;14(10):2197-2207. PMID: 50084. View Source
